N-(1-Cyanocyclopentyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(1-Cyanocyclopentyl)benzamide and its derivatives involves direct acylation reactions, showcasing a methodological approach towards creating complex molecules. One such derivative, involving cyano(naphthalen-1-yl)methyl benzamide, is synthesized through acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile (Younes et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using techniques such as X-ray single crystallography. This analysis provides insight into the solid-state properties and hydrogen bonding interactions within the compound, laying the groundwork for understanding its chemical behavior (Younes et al., 2020).
Chemical Reactions and Properties
N-(1-Cyanocyclopentyl)benzamide derivatives have been studied for their colorimetric sensing of fluoride anions. A specific derivative exhibits a significant color transition in the presence of fluoride, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This property is crucial for developing sensitive chemical sensors (Younes et al., 2020).
Physical Properties Analysis
The synthesis and structural characterization of related compounds, such as N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene] benzamide, involve spectroscopic and microanalytical techniques. These studies contribute to our understanding of the physical properties of such compounds, including bond lengths and angles (Odame, Hosten, & Tshentu, 2020).
Chemical Properties Analysis
Research on the chemical properties of N-(1-Cyanocyclopentyl)benzamide derivatives includes investigations into their reactivity, such as the electrophilic ipso-iodocyclization of N-benzyl-N-(1-naphthyl)propiolamides for synthesizing complex polycyclic lactams. These studies highlight the compound's versatility in forming various chemical structures (Wang et al., 2014).
Scientific Research Applications
Antiarrhythmic Activity
Benzamides, particularly those with heterocyclic amide side chains, have been explored for their potential in oral antiarrhythmic activity. Studies show significant variation in heterocyclic ring structures can influence antiarrhythmic activity, impacted by the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen (Banitt et al., 1977).
Corrosion Inhibition
Benzamide derivatives have been investigated for their effectiveness in inhibiting mild steel corrosion in hydrochloric acid solutions. Studies show that these compounds, including benzamide derivatives like N-(cyanomethyl)benzamide, act as inhibitors, forming a protective film on metal surfaces (Elbakri et al., 2013).
Melanoma Cytotoxicity
Radioiodinated N-(2-(diethylamino)ethyl)benzamides have been discovered as selective agents for melanotic melanoma, used in nuclear medicine for scintigraphic imaging. Benzamide derivatives conjugated with alkylating cytostatics have shown enhanced cytotoxicity against melanoma cells compared to the parent chlorambucil, suggesting their potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).
Molecular Imaging and Therapeutic Agents
Benzamide derivatives are recognized for their roles in antipsychotic and antiemetic drugs and have been useful in imaging melanoma and melanoma metastases. Studies show their potential in magnetic resonance imaging and as transporters for cytostatic agents, as well as inhibitors for histone deacetylases, demonstrating their versatility as novel imaging and therapeutic agents (Oltmanns et al., 2009).
Chemical Synthesis and Biological Activity
Benzamide derivatives have been used in various chemical syntheses. For instance, N-benzoyl cyanoacetylhydrazine has been utilized to synthesize new heterocyclic compounds with potential biological activities, showing antibacterial and antifungal properties (Mohareb et al., 2007).
Safety And Hazards
properties
IUPAC Name |
N-(1-cyanocyclopentyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-10-13(8-4-5-9-13)15-12(16)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPJTMIVMQPYNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)benzamide |
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